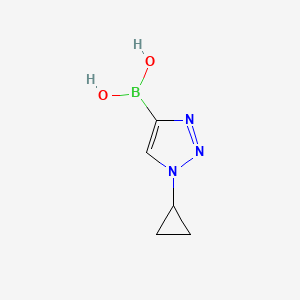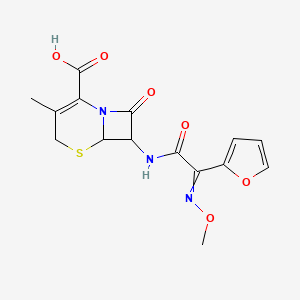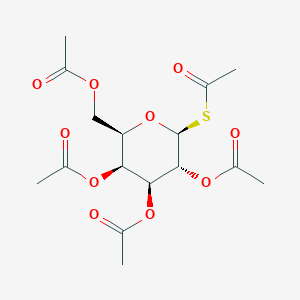![molecular formula C23H36N6O6 B14093881 N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CamA-IN-1 is a specific inhibitor of DNA adenine methyltransferase (CamA) from Clostridioides difficile. This compound has shown significant potential in the research of Clostridioides difficile infections (CDI) due to its inhibitory properties with IC50 and Kd values of 0.4 μM and 0.2 μM, respectively .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CamA-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired inhibitory properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of CamA-IN-1 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions
CamA-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions are essential for modifying the compound to enhance its inhibitory properties .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of CamA-IN-1 include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions involving CamA-IN-1 are typically derivatives with enhanced inhibitory properties against CamA. These derivatives are tested for their efficacy in inhibiting DNA adenine methyltransferase activity .
科学研究应用
CamA-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of DNA adenine methyltransferase and to develop new inhibitors with improved properties
Biology: Helps in understanding the role of DNA methylation in bacterial sporulation and persistence
Medicine: Potential therapeutic agent for treating Clostridioides difficile infections by inhibiting the methyltransferase activity essential for bacterial survival
Industry: Can be used in the development of new antimicrobial agents and in the study of bacterial resistance mechanisms
作用机制
CamA-IN-1 exerts its effects by specifically inhibiting the DNA adenine methyltransferase (CamA) in Clostridioides difficile. This inhibition prevents the methylation of adenine residues in DNA, which is crucial for bacterial sporulation and persistence. The molecular targets include the active site of CamA, where CamA-IN-1 binds and blocks the enzyme’s activity .
相似化合物的比较
Similar Compounds
Adenosine Analogs: Compounds like 6e and 7, which are also inhibitors of DNA adenine methyltransferase.
Protein Arginine Methyltransferase Inhibitors: Compounds that inhibit similar methyltransferases but with different specificities.
Uniqueness
CamA-IN-1 is unique due to its high specificity and potency against Clostridioides difficile DNA adenine methyltransferase. It has shown greater efficacy compared to other adenosine analogs and protein arginine methyltransferase inhibitors, making it a valuable tool in the study and treatment of Clostridioides difficile infections .
属性
分子式 |
C23H36N6O6 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
tert-butyl 4-[3-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H36N6O6/c1-23(2,3)35-22(33)28-9-6-14(7-10-28)5-4-8-24-19-16-20(26-12-25-19)29(13-27-16)21-18(32)17(31)15(11-30)34-21/h12-15,17-18,21,30-32H,4-11H2,1-3H3,(H,24,25,26)/t15-,17-,18-,21-/m1/s1 |
InChI 键 |
NYCVBKCHESHFLR-QTQZEZTPSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14093819.png)
![4-tert-butyl-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide](/img/structure/B14093832.png)
![alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
![8-{2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093842.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)
![5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one](/img/structure/B14093862.png)

![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![8-(2-(4-(2,6-dichlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093882.png)
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093883.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093887.png)
